3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C₁₇H₂₈ClNO. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring, a tert-butyl group, and a phenoxyethyl moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride typically involves the reaction of 4-tert-butylphenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethylpiperidine, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives (e.g., alcohols)
Substitution: Substituted piperidine or phenoxyethyl derivatives
Scientific Research Applications
3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a tool for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride
- 4-tert-butylphenyl 2-(2-piperidinyl)ethyl ether hydrochloride
Uniqueness
3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is unique due to its specific structural features, such as the combination of a piperidine ring, a tert-butyl group, and a phenoxyethyl moiety.
Properties
IUPAC Name |
3-[2-(4-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-17(2,3)15-6-8-16(9-7-15)19-12-10-14-5-4-11-18-13-14;/h6-9,14,18H,4-5,10-13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZGVYAIJATWSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.